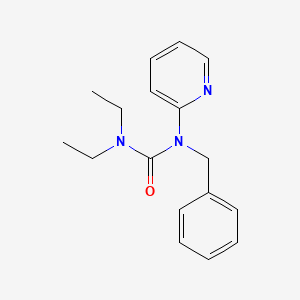
N-benzyl-N',N'-diethyl-N-2-pyridinylurea
Descripción general
Descripción
N-benzyl-N',N'-diethyl-N-2-pyridinylurea (BDU) is a chemical compound that belongs to the class of urea derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of N-benzyl-N',N'-diethyl-N-2-pyridinylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in cell signaling and regulation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of PKC and PDE activity, the induction of apoptosis in cancer cells, and the suppression of gene expression. This compound has also been found to exhibit anti-inflammatory and antiviral activities, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-N',N'-diethyl-N-2-pyridinylurea in lab experiments is its high purity and yield, which allows for consistent and reliable results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-N',N'-diethyl-N-2-pyridinylurea. One potential direction is the further exploration of its antitumor and anti-inflammatory activities, with the goal of developing new drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of its antiviral activity, with the goal of developing new drugs for the treatment of viral infections. Additionally, the development of new synthesis methods and the optimization of existing methods could improve the yield and purity of this compound, making it a more versatile and useful compound for scientific research.
Aplicaciones Científicas De Investigación
N-benzyl-N',N'-diethyl-N-2-pyridinylurea has been widely used in scientific research due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-benzyl-3,3-diethyl-1-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-19(4-2)17(21)20(16-12-8-9-13-18-16)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVDWSSCQZGRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B4397704.png)
![{[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4397712.png)
![3-(3-bromophenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4397717.png)
![2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4397718.png)
![1-(methylsulfonyl)-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4397724.png)
acetyl]amino}methyl)benzoate](/img/structure/B4397730.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4397748.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B4397763.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4397778.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-fluorophenyl)propanamide](/img/structure/B4397779.png)
![ethyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4397792.png)
![N-(3,4-dichlorophenyl)-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4397800.png)
![2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B4397804.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4397808.png)